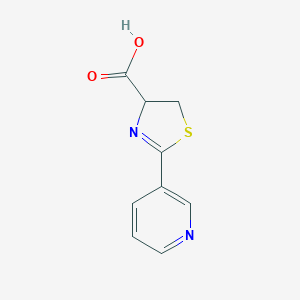

2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGAQGZEJDQDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389618 | |

| Record name | 2-(Pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116247-03-1 | |

| Record name | 2-(Pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid structure

An In-depth Technical Guide to 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, a validated synthetic protocol, and the mechanistic basis for its burgeoning therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.

Introduction: The Strategic Importance of the Pyridinyl-Thiazoline Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology. Within this vast chemical space, the fusion of a pyridine ring with a 4,5-dihydro-1,3-thiazole (thiazoline) core represents a particularly compelling scaffold. The pyridine moiety is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The thiazoline ring, particularly the 2-substituted-4,5-dihydrothiazole-4-carboxylic acid motif, is recognized for its role in diverse biological activities, from antimicrobial to enzyme inhibition.[1][2]

The subject of this guide, this compound, marries these two privileged structures. Its unique three-dimensional arrangement and electronic properties make it a promising candidate for targeted therapeutic design. This guide will move beyond a simple recitation of facts to explain the causality behind its synthesis and the logic of its potential applications, providing a robust foundation for further research.

Molecular Structure and Physicochemical Properties

The foundational identity of any compound lies in its structure. This compound features a five-membered thiazoline ring, containing sulfur and nitrogen heteroatoms, which is substituted at the 2-position with a pyridine-3-yl group and at the 4-position with a carboxylic acid. The dihydro- nature of the thiazole ring imparts a specific stereochemical and conformational character that is distinct from its fully aromatic thiazole counterpart.

Caption: 2D Structure of the title compound.

Key physicochemical data for this molecule are summarized below, providing essential information for experimental design, including solubility and stability assessments.

| Property | Value | Source(s) |

| IUPAC Name | 2-(pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | [3] |

| CAS Number | 116247-03-1 | [3][4][5] |

| Molecular Formula | C₉H₈N₂O₂S | [3][4] |

| Molecular Weight | 208.24 g/mol | [3][4][5] |

| Melting Point | 180 °C | [5] |

| SMILES | OC(=O)C1CSC(=N1)C1=CN=CC=C1 | [3] |

Synthesis and Mechanistic Pathway

The construction of the 2-substituted-4,5-dihydrothiazole-4-carboxylic acid core is efficiently achieved via a well-established condensation reaction. The primary and most direct route involves the reaction of an amino acid, L-cysteine, with an aromatic nitrile, in this case, 3-cyanopyridine.[6][7] This method is advantageous due to the availability of starting materials and the typically high yields achieved without racemization at the chiral center derived from L-cysteine.[7]

Causality of Reagent Choice:

-

L-Cysteine: This natural amino acid serves as the bifunctional backbone of the resulting heterocycle. Its thiol (-SH) group acts as the initial nucleophile, and its amine (-NH₂) group participates in the final intramolecular cyclization. The inherent chirality at its α-carbon is transferred to the 4-position of the thiazoline ring.

-

3-Cyanopyridine (Nicotinonitrile): The nitrile group (-C≡N) provides the electrophilic carbon atom that will become C2 of the thiazoline ring. The pyridine ring is a stable aromatic system that is carried into the final product.

-

Solvent and Base: The reaction is typically performed in a buffered aqueous alcohol medium (e.g., methanol/phosphate buffer) at reflux.[6] The base (e.g., NaHCO₃) is crucial for deprotonating the thiol group of cysteine, generating the more potent thiolate nucleophile required to attack the nitrile carbon.

Reaction Mechanism:

-

Nucleophilic Attack: The basic conditions facilitate the deprotonation of the cysteine's thiol group to form a thiolate anion. This potent nucleophile attacks the electrophilic carbon of the 3-cyanopyridine nitrile group.

-

Intermediate Formation: This attack forms a transient thioimidate intermediate.

-

Intramolecular Cyclization: The amino group of the cysteine backbone then performs an intramolecular nucleophilic attack on the same carbon, displacing the nitrogen atom of the original nitrile group (as ammonia) and closing the five-membered ring.

-

Proton Transfer/Tautomerization: A final proton transfer results in the stable 4,5-dihydro-1,3-thiazole product.

Caption: Experimental workflow for synthesis.

Detailed Experimental Protocol (Self-Validating System)

This protocol is adapted from general procedures for the synthesis of analogous compounds and includes inherent checkpoints for validation.[6]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve L-cysteine hydrochloride (1.2 equivalents) and sodium bicarbonate (NaHCO₃, 2.5 equivalents) in a 1:1 mixture of methanol and a 0.1 M phosphate buffer (pH 6.0).

-

Addition of Nitrile: To this stirring solution, add 3-cyanopyridine (1.0 equivalent).

-

Reaction: Heat the mixture to reflux and maintain for 48-72 hours. Trustworthiness Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of the product spot.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly acidify the solution to approximately pH 3-4 by the dropwise addition of 2M HCl. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid sequentially with cold deionized water and diethyl ether to remove residual salts and unreacted starting materials.

-

Drying and Characterization: Dry the purified white or off-white solid under high vacuum. Validation Checkpoint: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. The obtained data should match the expected values for the target structure.

Biological Activity and Therapeutic Potential

The true value of a chemical scaffold lies in its biological function. The 2-substituted-4,5-dihydrothiazole-4-carboxylic acid framework is a known inhibitor of metallo-β-lactamases (MBLs).[6][8]

Primary Application: Metallo-β-Lactamase (MBL) Inhibition

Bacterial resistance to β-lactam antibiotics is a critical global health threat, often mediated by MBLs.[8] These enzymes utilize zinc ions in their active site to hydrolyze and inactivate antibiotics like penicillins and carbapenems.

Mechanism of Inhibition: Compounds like this compound are hypothesized to act as MBL inhibitors by chelating the catalytic zinc ions in the enzyme's active site. The nitrogen and sulfur atoms of the thiazoline ring, along with the carboxylate group, can coordinate with the Zn²⁺ ions, displacing the water molecule required for hydrolysis and effectively inactivating the enzyme. This restores the efficacy of co-administered β-lactam antibiotics.

Caption: Proposed mechanism of MBL inhibition.

Other Potential Applications

The broader thiazole family exhibits a wide range of pharmacological activities, suggesting further avenues of exploration for this specific compound:

-

Antimicrobial and Antifungal Activity: Many thiazole derivatives have demonstrated direct antibacterial and antifungal properties.[1][9][10][11]

-

Antiproliferative Agents: Pyridine-thiazole hybrids have been investigated as potential anticancer agents, showing activity against various cell lines.[12]

-

L-cysteine Prodrugs: 2-substituted thiazolidine-4-carboxylic acids can function as prodrugs, undergoing non-enzymatic ring opening in vivo to slowly release L-cysteine.[13] This has therapeutic implications, for instance, in protecting against acetaminophen-induced hepatotoxicity by replenishing glutathione stores.[13]

Conclusion and Future Directions

This compound is more than a mere chemical entity; it is a strategically designed molecular scaffold with significant therapeutic promise. Its straightforward and stereospecific synthesis from readily available precursors makes it an accessible target for research laboratories. The established role of its structural class as metallo-β-lactamase inhibitors positions it as a valuable lead in the urgent fight against antibiotic resistance.

Future research should focus on a comprehensive evaluation of its MBL inhibition profile across different enzyme classes, in-depth structure-activity relationship (SAR) studies by modifying both the pyridine and thiazoline rings, and exploration of its potential as an L-cysteine prodrug. The insights and protocols provided in this guide offer a solid, validated starting point for these endeavors.

References

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases.

- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.

- Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. PubMed Central.

- 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, ≥97%, Thermo Scientific. Fisher Scientific.

- 2-(Pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid. Santa Cruz Biotechnology.

- 2-pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid. Chongqing Chemdad Co., Ltd.

- 2-Substituted 4,5-dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of metallo-β-lactamases. PubMed.

- 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.

- Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. MDPI.

- (R)

- Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents.

- Synthesis of thiazolines. Organic Chemistry Portal.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. 2-PYRID-3-YL-4,5-DIHYDRO-1,3-THIAZOLE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiazoline synthesis [organic-chemistry.org]

- 8. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS: 116247-03-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS: 116247-03-1), a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its chemical properties, synthesis, potential biological activities, and proposed mechanisms of action, drawing upon the established knowledge of related thiazole and thiazolidine derivatives. Detailed experimental protocols for its synthesis and characterization, along with workflows for biological screening, are presented to facilitate further research and drug discovery efforts. The content is structured to provide both foundational knowledge and practical insights for researchers in the field.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Thiazole and its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor effects.[1] The partially saturated analog, the 4,5-dihydro-1,3-thiazole (thiazoline) ring, also features prominently in many bioactive molecules. The incorporation of a pyridine ring, another key pharmacophore, into the thiazole structure can further modulate its physicochemical properties and biological activity. This guide focuses on a specific derivative, this compound, exploring its scientific and technical landscape.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent.

| Property | Value | Source |

| CAS Number | 116247-03-1 | [2][3] |

| Molecular Formula | C9H8N2O2S | [2][3] |

| Molecular Weight | 208.24 g/mol | [2][3] |

| IUPAC Name | 2-(pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | [2] |

| SMILES | O=C(O)C1SC(C2=CN=CC=C2)=N1 | [2] |

| InChI Key | LJGAQGZEJDQDAU-UHFFFAOYNA-N | [2] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in polar organic solvents (predicted) | |

| Storage | Sealed in dry, 2-8°C |

The structure of this compound incorporates a chiral center at the C4 position of the thiazoline ring. The stereochemistry at this position can significantly influence its biological activity, a critical consideration for any drug development program. The carboxylic acid moiety provides a handle for further chemical modification and can also play a crucial role in binding to biological targets through hydrogen bonding or ionic interactions.

Synthesis and Characterization

Proposed Synthetic Protocol

This protocol is based on the general synthesis of 2-aryl-thiazolidine-4-carboxylic acids.

Reaction: Condensation of 3-cyanopyridine with L-cysteine hydrochloride.

Reagents and Materials:

-

3-Cyanopyridine

-

L-Cysteine hydrochloride

-

Sodium bicarbonate (NaHCO3)

-

Methanol (MeOH)

-

Phosphate buffer (pH 6.0)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard workup and purification equipment (rotary evaporator, separation funnel, chromatography columns)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 3-cyanopyridine (1.0 eq) and L-cysteine hydrochloride (1.2 eq) in a mixture of methanol and phosphate buffer (pH 6.0).

-

Base Addition: Slowly add sodium bicarbonate (2.5 eq) to the reaction mixture with stirring. The addition of a base is crucial to neutralize the hydrochloride salt of L-cysteine and to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 48-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Acidify the mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the product.

-

Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Workflow for the characterization of the synthesized compound.

Expected Spectral Data:

-

¹H NMR: Signals corresponding to the protons of the pyridine ring, the CH and CH2 protons of the thiazoline ring, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine and thiazoline rings, and the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (HRMS): The exact mass of the molecular ion [M+H]⁺ should be observed, confirming the elemental composition.

-

IR Spectroscopy: Characteristic absorption bands for the C=N, C=O, and N-H functional groups.

Potential Biological Activities and Therapeutic Applications

The structural features of this compound suggest a range of potential biological activities. The thiazole/thiazolidine core is associated with diverse pharmacological effects.

Antimicrobial Activity

Thiazole derivatives are well-known for their antibacterial and antifungal properties.[1] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the pyridine moiety can enhance this activity.

Anticancer Potential

Many thiazole-containing compounds have demonstrated significant anticancer activity.[1] Potential mechanisms include the inhibition of protein kinases, which are often dysregulated in cancer cells, or the induction of apoptosis.

Enzyme Inhibition

The thiazolidine-4-carboxylic acid scaffold is a known inhibitor of various enzymes. For instance, derivatives of this class have shown inhibitory activity against metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. Other potential targets could include α-amylase and α-glucosidase, which are relevant in the management of diabetes.

Proposed Mechanism of Action and Signaling Pathways

Based on the activities of structurally related compounds, we can hypothesize potential mechanisms of action for this compound.

Inhibition of Bacterial DNA Gyrase

The pyridine-thiazole scaffold has been explored for its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. Inhibition of this enzyme leads to bacterial cell death.

Caption: Proposed inhibition of bacterial DNA gyrase signaling pathway.

Modulation of Kinase Signaling in Cancer

In the context of cancer, this compound could potentially inhibit protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt or MAPK/ERK pathways.

Experimental Workflows for Biological Evaluation

To validate the therapeutic potential of this compound, a systematic biological evaluation is necessary.

Antimicrobial Screening Protocol

-

Microorganism Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare serial dilutions of the test compound in a suitable broth medium.

-

Inoculate the wells of a 96-well plate with a standardized suspension of the microorganism.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

-

Subculture the contents of the wells from the MIC assay that show no growth onto agar plates.

-

Incubate the plates and determine the MBC/MFC as the lowest concentration that results in a significant reduction in the number of colony-forming units.

-

In Vitro Anticancer Assay Workflow

Caption: Workflow for in vitro anticancer evaluation.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest a high likelihood of interesting biological activities. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound. The proposed biological evaluation workflows offer a systematic approach to exploring its antimicrobial and anticancer potential.

Future research should focus on:

-

Stereoselective Synthesis: Developing a synthetic route to obtain enantiomerically pure forms of the compound to evaluate the impact of stereochemistry on biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications on the pyridine and thiazoline rings to optimize potency and selectivity.

-

In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and toxicity of promising candidates in animal models.

-

Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action to support rational drug design.

This in-depth technical guide serves as a valuable resource for the scientific community, aiming to accelerate the exploration and potential clinical translation of this intriguing heterocyclic compound.

References

-

Thermo Fisher Scientific. (n.d.). 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, ≥97%. Retrieved from [Link]

-

Li, Y., et al. (2018). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 157, 1054-1069. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. The precise determination of its molecular weight and the unambiguous confirmation of its chemical structure are foundational requirements for any subsequent research, from initial biological screening to advanced drug development. This document outlines the core physicochemical properties of the compound and presents a self-validating, multi-technique workflow for its definitive characterization. The methodologies detailed herein—spanning mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography—are grounded in established analytical principles to ensure scientific integrity and reproducibility.

Core Physicochemical Properties

The fundamental identity of a chemical entity begins with its structure and formula, which dictate its molecular weight and other key properties. The data for this compound are summarized below.

| Property | Value | Source |

| Chemical Structure |  | |

| IUPAC Name | 2-(pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | [1] |

| CAS Number | 116247-03-1 | [1][2][3] |

| Molecular Formula | C₉H₈N₂O₂S | [1][2][3] |

| Molecular Weight | 208.24 g/mol | [1][2][3] |

| Monoisotopic (Exact) Mass | 208.03064868 Da | [1] |

The Scientific Imperative: Why Accurate Characterization Matters

In the field of drug discovery, a compound is only as valuable as its characterization is reliable. The molecular weight is not merely a number; it is a critical parameter that influences a molecule's entire pharmacokinetic and pharmacodynamic profile.

-

Foundation of Identity and Purity: Before committing resources to biological assays, researchers must confirm that they have synthesized the correct molecule and that it is sufficiently pure. An incorrect molecular weight points to a failed synthesis or significant contamination, rendering biological data meaningless.

-

Influence on "Drug-Likeness": Physicochemical properties such as molecular weight are central to established principles like Lipinski's "Rule of Five," which help predict a compound's potential oral bioavailability. During lead optimization, chemists often track molecular weight to keep candidates within a range that favors good ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] An increase in molecular weight can negatively impact permeability and solubility.[4]

-

Quality Control in Development: For any compound advancing toward clinical use, its molecular weight is a key quality attribute tracked to ensure batch-to-batch consistency and correct dosage, which is vital for both efficacy and patient safety.[5][6]

Thiazole derivatives, as a class, are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] Therefore, a molecule like this compound represents a valuable scaffold, and its rigorous characterization is the first step in exploring its therapeutic potential.[9][10]

A Validated Workflow for Structural and Purity Confirmation

A single analytical technique is insufficient for the unambiguous characterization of a novel small molecule. A robust, self-validating system relies on the orthogonal corroboration of data from multiple analytical platforms. The workflow presented below ensures that the compound's identity, structure, and purity are all confirmed.

Caption: Integrated workflow for the definitive characterization of a synthesized small molecule.

Experimental Methodologies

The following sections provide detailed protocols for the three key analytical techniques required to validate the synthesis of this compound.

Mass Spectrometry: Primary Molecular Weight Determination

Causality: High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the molecular weight of small molecules.[11] Unlike nominal mass instruments, HRMS provides an exact mass measurement to several decimal places. This precision is critical because it allows for the direct confirmation of the compound's elemental formula (C₉H₈N₂O₂S), as very few combinations of atoms will have the same exact mass. Electrospray ionization (ESI) is an effective soft ionization technique for this molecule, as it is likely to protonate the pyridine nitrogen or deprotonate the carboxylic acid, forming ions suitable for MS analysis.[12]

Protocol: Liquid Chromatography-Electrospray Ionization-HRMS (LC-ESI-HRMS)

-

Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Chromatography (Optional but Recommended): Inject 1-5 µL of the sample onto a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). This step ensures that the analyzed mass corresponds to the main peak.

-

Ionization: Direct the eluent to an ESI source operating in positive ion mode. Key parameters: capillary voltage ~3.5 kV, sheath gas flow ~35 units, auxiliary gas flow ~10 units.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire data in full scan mode over a mass range of m/z 100-500.

-

Data Processing: Extract the mass spectrum for the main chromatographic peak. Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.

Self-Validation: The experimentally observed m/z for the [M+H]⁺ ion should be compared to the theoretical value.

-

Theoretical Exact Mass (C₉H₈N₂O₂S): 208.03065 Da

-

Theoretical [M+H]⁺ (C₉H₉N₂O₂S⁺): 209.03847 Da

-

Acceptance Criterion: The measured mass should be within 5 ppm of the theoretical mass. This provides high confidence in the assigned elemental formula.[12]

NMR Spectroscopy: Definitive Structural Elucidation

Causality: While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals their connectivity, confirming the specific isomeric structure.[13][14] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to unambiguously assign every proton and carbon in the molecule and prove the pyridin-3-yl, dihydrothiazole, and carboxylic acid moieties are connected as expected.[15][16]

Protocol: 1D and 2D NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical to avoid exchange of the carboxylic acid proton.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This will reveal the number of distinct proton environments, their integration (ratio), and their splitting patterns (J-coupling).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of spin systems within the dihydrothiazole ring and pyridine ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, linking the ¹H and ¹³C assignments.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-3 bonds away. It is the key to connecting the different fragments of the molecule, for instance, showing the correlation from a proton on the pyridine ring to the C2 carbon of the thiazole ring.

Self-Validation: The complete set of NMR data must be self-consistent and account for every atom in the proposed structure. The chemical shifts, coupling constants, and 2D correlations must logically assemble to form only one possible structure: this compound.

High-Performance Liquid Chromatography: Purity Assessment

Causality: The purity of a compound is essential for obtaining reliable biological data. High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of small-molecule drug candidates.[17][18] By separating the sample on a chromatographic column, it can resolve the main compound from starting materials, by-products, and other impurities. UV detection is suitable for this molecule due to the aromatic pyridine and thiazole rings.

Protocol: Reversed-Phase HPLC (RP-HPLC) with UV Detection

-

Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of ~0.5 mg/mL.

-

Instrumentation: Use an HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm or 280 nm.

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Self-Validation: The analysis should yield a single major peak. For early-stage research, a purity level of ≥95% is generally considered acceptable. The retention time of this peak should be consistent across multiple injections.

Conclusion

The molecular weight of this compound is 208.24 g/mol , corresponding to the molecular formula C₉H₈N₂O₂S. This fundamental property, while simple to state, requires a rigorous and multi-faceted analytical approach to confirm with the high degree of certainty demanded in scientific research and drug development. The integrated workflow of HRMS, multi-dimensional NMR, and HPLC provides a self-validating system that confirms not only the molecular weight and elemental formula but also the definitive chemical structure and purity of the compound. Adherence to these robust characterization standards is non-negotiable for ensuring the integrity and value of any subsequent scientific investigation.

References

-

MySkinRecipes. 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid. [Link]

-

Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. [Link]

-

PubChem. 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid. [Link]

-

Fisher Scientific. 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, ≥97%, Thermo Scientific. [Link]

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]

-

PubMed Central (PMC). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. [Link]

-

Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC. [Link]

-

ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

-

Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

-

University of Gothenburg. Small molecule-NMR. [Link]

-

PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]

-

Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

-

Brookhaven Instruments. What is Molecular Weight?. [Link]

-

Hypha Discovery. Structure Elucidation and NMR. [Link]

-

ResearchGate. Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. [Link]

-

ACS Publications. Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. [Link]

-

Wikipedia. Thiazole. [Link]

-

PubMed Central (PMC). Size Exclusion HPLC Detection of Small-Size Impurities as a Complementary Means for Quality Analysis of Extracellular Vesicles. [Link]

-

Jordi Labs. Molecular Weight Determination of Pharmaceuticals with Novel GPC. [Link]

-

Bioanalysis Zone. Small molecule analysis using MS. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

-

MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

Pharma's Almanac. Impurity Identification in Small-Molecule APIs. [Link]

-

bioRxiv. Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. [Link]

-

PubMed Central (PMC). Identification of small molecules using accurate mass MS/MS search. [Link]

-

YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

-

ACS Publications. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. [Link]

Sources

- 1. 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | C9H8N2O2S | CID 3130734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. biorxiv.org [biorxiv.org]

- 5. brookhaveninstruments.com [brookhaveninstruments.com]

- 6. jordilabs.com [jordilabs.com]

- 7. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid [myskinrecipes.com]

- 10. neuroquantology.com [neuroquantology.com]

- 11. zefsci.com [zefsci.com]

- 12. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. jchps.com [jchps.com]

- 15. Small molecule-NMR | University of Gothenburg [gu.se]

- 16. youtube.com [youtube.com]

- 17. pacificbiolabs.com [pacificbiolabs.com]

- 18. pharmasalmanac.com [pharmasalmanac.com]

The Rising Therapeutic Potential of Pyridinyl-Dihydrothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules represents a powerful strategy for the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Among these, the pyridinyl-dihydrothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of pyridinyl-dihydrothiazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

I. The Strategic Design and Synthesis of Pyridinyl-Dihydrothiazole Scaffolds

The convergence of the pyridine and dihydrothiazole rings creates a unique chemical architecture that has proven to be a fertile ground for discovering new bioactive compounds. The pyridine moiety, a well-known pharmacophore present in numerous natural and synthetic bioactive molecules, often imparts favorable pharmacokinetic properties and can engage in crucial hydrogen bonding interactions with biological targets.[1][2] The dihydrothiazole ring, a sulfur and nitrogen-containing heterocycle, provides a versatile framework that can be readily functionalized to modulate the compound's steric and electronic properties, thereby influencing its biological activity.

A cornerstone of the synthesis of these derivatives is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[3] This reaction typically involves the condensation of a thiourea or thioamide with an α-haloketone. For pyridinyl-dihydrothiazole derivatives, a common starting point is the synthesis of a pyridinyl-thiourea intermediate.

Experimental Protocol: Synthesis of a Pyridinyl-Thiourea Intermediate

This protocol outlines the synthesis of a key precursor for subsequent thiazole ring formation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of N-aminopyridone in concentrated hydrochloric acid.

-

Addition of Thiocyanate: To the stirred solution, add 1.2 equivalents of ammonium thiocyanate.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified 2-oxopyridinyl thiourea.[1]

-

Characterization: Confirm the structure of the product using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[1]

The subsequent cyclization with various α-haloketones allows for the introduction of diverse substituents on the dihydrothiazole ring, a critical step in tuning the biological activity of the final compounds.

II. A Spectrum of Biological Activities: From Microbes to Cancer Cells

Pyridinyl-dihydrothiazole derivatives have demonstrated a wide array of biological activities, making them attractive candidates for further investigation in various therapeutic areas.

A. Antimicrobial and Antifungal Activity

Several studies have highlighted the potent antimicrobial and antifungal properties of pyridinyl-dihydrothiazole derivatives.[4][5][6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[1]

The evaluation of antimicrobial efficacy is typically performed using the minimal inhibitory concentration (MIC) method.

Experimental Protocol: Minimal Inhibitory Concentration (MIC) Assay

This protocol details the determination of the minimum concentration of a compound required to inhibit the visible growth of a microorganism.

-

Preparation of Inoculum: Culture the bacterial or fungal strains overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of microorganisms (e.g., 105 CFU/mL).

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganisms with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5][6]

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the pyridine and the dihydrothiazole rings significantly influence antimicrobial activity. For instance, the presence of electron-withdrawing groups on an aryl substituent can enhance activity.[4]

B. Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Pyridinyl-dihydrothiazole derivatives have shown promise as anti-inflammatory agents, with their activity often evaluated through in vitro protein denaturation assays.[4][7] The denaturation of tissue proteins is a hallmark of inflammation, and compounds that can prevent this process are considered potential anti-inflammatory drugs.[4]

Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

This protocol describes a common method to screen for anti-inflammatory potential.

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.45 mL of phosphate-buffered saline (PBS, pH 6.3).

-

Compound Addition: Add 0.05 mL of the test compound at various concentrations. A control group without the test compound is also prepared.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100.[4]

The mechanism of anti-inflammatory action for some of these derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[4][7]

C. Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Pyridinyl-dihydrothiazole derivatives have emerged as a promising class of compounds with potent cytotoxic activity against a range of cancer cell lines.[8][9][10]

The antiproliferative effects of these compounds are typically assessed using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[3]

Some pyridinyl-dihydrothiazole derivatives have demonstrated selectivity for cancer cells over normal cells, a crucial attribute for a potential anticancer drug.[8] Mechanistic studies suggest that their mode of action may involve inducing genetic instability and potentially inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[8] Some derivatives have also been identified as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β), key regulators of the cell cycle.[9]

D. Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat. The discovery of new antimycobacterial agents is urgently needed. Pyridine-containing compounds have historically shown excellent antitubercular activity.[3] Recent research has identified pyridinyl-dihydrothiazole derivatives with significant activity against M. tuberculosis.[3]

The antimycobacterial activity is often evaluated using the Luciferase Reporter Phage (LRP) assay.

Experimental Protocol: Luciferase Reporter Phage (LRP) Assay

This assay provides a rapid and sensitive method for determining the viability of M. tuberculosis.

-

Bacterial Culture: Grow M. tuberculosis H37Rv strain in an appropriate medium.

-

Compound Treatment: In a 96-well plate, expose the bacterial culture to serial dilutions of the test compounds.

-

Phage Infection: After a defined incubation period, infect the bacteria with a reporter phage carrying the firefly luciferase gene.

-

Luminometry: Following another incubation period to allow for phage replication and luciferase expression, add the luciferase substrate and measure the light output using a luminometer.

-

Data Analysis: A reduction in light output compared to the untreated control indicates a loss of bacterial viability. The MIC can be determined from the dose-response curve.[3]

In silico studies have suggested that these compounds may exert their antimycobacterial effect by binding to and inhibiting essential enzymes like the KasA protein, which is involved in mycolic acid biosynthesis.[3]

III. Structure-Activity Relationship (SAR) and In Silico Insights

The biological activity of pyridinyl-dihydrothiazole derivatives is intricately linked to their chemical structure. SAR studies provide crucial insights for optimizing lead compounds. Key findings include:

-

Substituents on the Aryl Ring: The presence and position of substituents on an aryl ring attached to the dihydrothiazole moiety play a significant role. For instance, the presence of hydroxyl and methoxy groups can enhance anti-inflammatory activity.[4][7] Halogen substitutions can also modulate activity.

-

Heterocyclic Moieties: The introduction of other heterocyclic rings can lead to enhanced antimicrobial properties.[4]

-

Positional Isomerism: The point of attachment of the pyridine ring to the thiazole core can influence the biological activity, with 4-pyridinyl substituted compounds sometimes showing more potent activity than their 2-pyridinyl counterparts.[5][6]

Computational approaches , such as molecular docking, are invaluable tools for elucidating the potential mechanisms of action and guiding the design of more potent derivatives. Docking studies have been used to predict the binding modes of these compounds with various targets, including:

-

DNA Gyrase: Predicting interactions with key amino acid residues like Asp73, Asn46, and Arg136.[1]

-

Cyclooxygenase (COX) Enzymes: Understanding the basis for anti-inflammatory activity.[4]

-

KasA Protein: Identifying potential binding sites for antimycobacterial agents.[3]

Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are essential for evaluating the drug-likeness of these compounds at an early stage of development, helping to identify candidates with favorable pharmacokinetic profiles.[4]

IV. Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key experimental workflows and a generalized signaling pathway that could be targeted by these derivatives.

Experimental Workflow for Biological Evaluation

General workflow for the development of pyridinyl-dihydrothiazole derivatives.

Generalized Signaling Pathway Inhibition

Potential inhibition of key signaling kinases by pyridinyl-dihydrothiazole derivatives.

V. Conclusion and Future Directions

The pyridinyl-dihydrothiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, underscore the potential of these compounds to address a range of unmet medical needs. The synthetic accessibility of these derivatives allows for extensive structural modifications, facilitating the optimization of their potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

-

Elucidation of Precise Mechanisms of Action: While several potential targets have been identified through in silico studies, further experimental validation is required to confirm the precise molecular mechanisms underlying the observed biological activities.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds identified from in vitro screening need to be evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

-

Expansion of the Chemical Space: The synthesis and evaluation of novel derivatives with greater structural diversity could lead to the discovery of compounds with improved activity and novel biological profiles.

By integrating rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of pyridinyl-dihydrothiazole derivatives can be realized, paving the way for the development of next-generation medicines.

References

-

Kamat, V., Santosh, R., Poojary, B., Nayak, S. P., Kumar, B. K., Sankaranarayanan, M., Faheem, Khanapure, S., Barretto, D. A., & Vootla, S. K. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(39), 25337–25351. [Link]

-

Gowda, B. T., Siddaraju, B. P., Lamani, D. S., Naik, M., & Lokanatha, V. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Advances, 12(28), 18035–18047. [Link]

-

Eryilmaz, S., Yilmaz, F., Küçükoğlu, K., & Bingöl, A. (2020). Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity. Bioorganic Chemistry, 94, 103476. [Link]

-

Lesyk, R., Vladymyr, A., Gzella, A., & Atamanyuk, D. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 14(11), 1168. [Link]

-

Gomaa, A. M., El-Sayed, W. M., & El-Bindary, A. A. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 1599. [Link]

-

El-Naggar, M., Abdu-Allah, H. H. M., & El-Adl, K. (2022). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 12(35), 22765–22783. [Link]

-

Kamat, V., Santosh, R., Poojary, B., et al. (2020). Pyridine-and Thiazole-Based Hydrazides with Promising Anti- inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(39), 25337-25351. [Link]

-

Eryilmaz, S., Yilmaz, F., Küçükoğlu, K., & Bingöl, A. (2020). Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity. Bioorganic Chemistry, 94, 103476. [Link]

-

Tay, N. F., Duran, M., Kayagil, İ., Yurttaş, L., Göger, G., Göger, F., Demirci, F., & Demirayak, Ş. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

-

Bouzayani, N., Merdès, A., Tahri, Z., Merzoug, Z., & Cheriti, A. (2021). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Chemical Data Collections, 33, 100701. [Link]

-

Yurttaş, L., Tay, F., Demirayak, Ş., & Göksel, S. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Pharmaceuticals, 16(5), 682. [Link]

-

Ion, L., & Chiscov, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(9), 2756. [Link]

Sources

- 1. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Pyridinyl-Thiazole Compounds: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the mechanisms of action for pyridinyl-thiazole compounds, a versatile class of molecules with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current understanding, field-proven insights, and detailed experimental methodologies.

Introduction: The Versatility of the Pyridinyl-Thiazole Scaffold

The pyridinyl-thiazole core structure is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. These molecules have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] Their therapeutic potential stems from their ability to interact with a variety of biological targets, primarily protein kinases, which are critical regulators of cellular processes.[4] The structural versatility of the pyridinyl-thiazole framework allows for fine-tuning of activity and selectivity through targeted chemical modifications, making it a highly attractive starting point for drug discovery programs.[5]

Primary Mechanism of Action: Protein Kinase Inhibition

A predominant mechanism of action for many pyridinyl-thiazole compounds is the inhibition of protein kinases.[4] These enzymes play a crucial role in signal transduction pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Targeting the p38 MAP Kinase Pathway in Inflammation

A significant number of pyridinyl-thiazole and the closely related pyridinyl-imidazole compounds are potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[6] The p38 MAP kinase signaling cascade is a key player in the inflammatory response, regulating the production of pro-inflammatory cytokines such as TNF-α.[1] By competitively binding to the ATP-binding pocket of p38 MAP kinase, these inhibitors block its activity, thereby dampening the inflammatory cascade.[6] This mechanism has positioned pyridinyl-thiazole derivatives as promising candidates for the treatment of inflammatory diseases like rheumatoid arthritis.

It is important to note that some widely used pyridinyl-imidazole inhibitors, such as SB203580, have been shown to have off-target effects, particularly at higher concentrations, which can complicate the interpretation of experimental results.[7]

Signaling Pathway: p38 MAP Kinase Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by pyridinyl-thiazole compounds.

Anticancer Mechanisms: A Multi-pronged Attack

In the context of oncology, pyridinyl-thiazole compounds exhibit a broader range of mechanisms, often targeting multiple pathways involved in cancer progression.

Several pyridinyl-thiazole derivatives have been developed as inhibitors of kinases that are frequently mutated or overexpressed in cancer. These include:

-

Rho-associated protein kinase (ROCK-1): Some pyridinyl-thiazole hybrids have shown the ability to dock with and potentially inhibit ROCK-1, a kinase involved in cell motility and proliferation.[8]

-

B-RAFV600E: Thiazole derivatives have been synthesized that show potent inhibition of the B-RAFV600E mutant kinase, a key driver in melanoma.[9]

-

VEGFR-2: Certain thiazole derivatives have demonstrated inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis.[10] By blocking VEGFR-2, these compounds can suppress the formation of new blood vessels that tumors need to grow and metastasize.[11]

A common outcome of treating cancer cells with pyridinyl-thiazole compounds is the induction of programmed cell death, or apoptosis.[5] This can be achieved through various mechanisms, including the disruption of mitochondrial membrane potential and the activation of caspases.[5] Furthermore, these compounds can cause cancer cells to arrest at different phases of the cell cycle, preventing their proliferation.[10]

Some novel pyridine-thiazole hybrids have been shown to affect DNA integrity and alter nuclear morphology, suggesting a mechanism involving the induction of genetic instability in tumor cells.[12][13] This can be a potent anticancer strategy, as it can lead to catastrophic DNA damage and subsequent cell death.

Experimental Workflow: Assessing Anticancer Activity

Caption: A typical workflow for the evaluation of pyridinyl-thiazole compounds as anticancer agents.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected pyridinyl-thiazole and related compounds against various cancer cell lines, as represented by their IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyridine-thiazole hybrid 7 | MCF-7 (Breast Cancer) | 5.36 | [8] |

| Pyridine-thiazole hybrid 7 | HepG2 (Liver Cancer) | 6.78 | [8] |

| Pyridine-thiazole hybrid 10 | MCF-7 (Breast Cancer) | 5.84 | [8] |

| Pyridine-thiazole hybrid 10 | HepG2 (Liver Cancer) | 8.76 | [8] |

| Pyridine-thiazole derivative 3 | HL-60 (Leukemia) | 0.57 | [13] |

| Thiazole derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [10] |

| Thiazole derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [10] |

| B-RAFV600E Inhibitor 40 | WM266.4 (Melanoma) | 1.24 - 17.1 | [9] |

Detailed Experimental Protocol: In Vitro p38 MAP Kinase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of pyridinyl-thiazole compounds against p38 MAP kinase using an ELISA-based assay.

Objective: To quantify the in vitro inhibitory effect of test compounds on the phosphorylation of a p38 MAP kinase substrate.

Materials:

-

Recombinant human p38 MAP kinase

-

p38 MAP kinase substrate (e.g., ATF-2)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (pyridinyl-thiazole derivatives)

-

Positive control inhibitor (e.g., SB202190)

-

96-well microplate

-

Wash buffer (e.g., PBS with Tween-20)

-

Primary antibody against phosphorylated substrate

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., H2SO4)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in the assay buffer.

-

Kinase Reaction: a. To each well of the microplate, add the p38 MAP kinase substrate. b. Add the test compound or control to the appropriate wells. c. Add the recombinant p38 MAP kinase to all wells except the negative control. d. Initiate the kinase reaction by adding ATP to all wells. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: a. Wash the plate multiple times with the wash buffer to remove unreacted components. b. Add the primary antibody against the phosphorylated substrate and incubate. c. Wash the plate again. d. Add the HRP-conjugated secondary antibody and incubate. e. Wash the plate thoroughly. f. Add the TMB substrate and incubate in the dark until a color develops. g. Stop the reaction by adding the stop solution.

-

Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Pyridinyl-thiazole compounds represent a highly promising class of molecules with diverse mechanisms of action. Their ability to potently and often selectively inhibit key protein kinases underpins their therapeutic potential in both inflammatory diseases and cancer. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. Furthermore, exploring novel pyridinyl-thiazole derivatives for their activity against other disease-relevant targets will likely expand their therapeutic applications. The continued investigation of their structure-activity relationships will be crucial for the rational design of next-generation pyridinyl-thiazole-based drugs.

References

-

Al-Ghorbani, M., et al. (2022). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 15(1), 103531. [Link]

-

Goldstein, D. M., et al. (2001). Pyridinylimidazole Based p38 MAP Kinase Inhibitors. Current Topics in Medicinal Chemistry, 1(3), 185-191. [Link]

-

Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(9), 1133. [Link]

-

Lienenklaus, S., et al. (2019). The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. Autophagy, 15(3), 553-555. [Link]

-

Lali, F. V., et al. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. The Journal of biological chemistry, 275(10), 7395–7402. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 15(1), 37-61. [Link]

-

Wang, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific reports, 6, 33434. [Link]

-

Asadipour, A., et al. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 125–133. [Link]

-

Lacerda, R. B., et al. (2012). Pyridinyl-imidazole inhibitors of p38 MAPK. ResearchGate. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

-

Yurttas, L., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

-

Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

-

Ghorab, M. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7300. [Link]

-

Kumar, A., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS omega, 5(40), 25776–25791. [Link]

-

Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

-

IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

-

Er, M., et al. (2020). Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity. ResearchGate. [Link]

-

La Mura, E., et al. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European journal of medicinal chemistry, 69, 637–648. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of this compound. This molecule is of significant interest to researchers in medicinal chemistry and drug development, as the thiazolidine and pyridine scaffolds are prevalent in a wide array of pharmacologically active agents.[1][2] This document outlines the theoretical basis and practical application of core spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established methodologies, this guide serves as an essential resource for scientists engaged in the synthesis, characterization, and quality control of this and related heterocyclic compounds.

Introduction: The Structural Significance and Analytical Imperative

This compound incorporates two key heterocyclic systems: a pyridine ring, a fundamental component of biomolecules like niacin, and a dihydrothiazole ring, a core structure in various therapeutic agents, including antibiotics and metabolic inhibitors.[1][3] The precise arrangement of these moieties and the stereochemistry of the chiral center at the 4-position of the thiazolidine ring are critical to its biological function. Therefore, unambiguous structural confirmation is paramount.

Spectroscopic analysis provides the empirical data necessary to verify molecular identity and purity. This guide explains the causality behind the selection of each analytical technique, detailing how the combined data from NMR, IR, and MS create a self-validating system for structural confirmation.

Molecular Structure and Physicochemical Properties

A foundational step in any analysis is understanding the target molecule's basic properties.

| Property | Value | Source |

| Chemical Formula | C₉H₈N₂O₂S | [4] |

| Molecular Weight | 208.24 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 116247-03-1 | [5] |

Below is the chemical structure with atoms numbered for clarity in subsequent NMR discussions.

Caption: Numbered structure of the target compound.

The Analytical Workflow: A Strategy for Structural Elucidation

Caption: General workflow for spectroscopic analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. For our target molecule, we expect distinct signals for the protons on the pyridine ring and the dihydrothiazole ring.

Predicted ¹H NMR Spectrum

The analysis predicts the following signals, assuming a standard solvent like DMSO-d₆.[6]

| Proton Label(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Pyridine H | 8.5 - 9.2 | m | ~2-8 | 4H | Aromatic protons on the electron-deficient pyridine ring are deshielded and appear far downfield. Complex splitting (m) is expected due to multiple ortho, meta, and para couplings. |

| H4 | ~5.0 - 5.5 | dd | ~6-9, ~3-5 | 1H | The proton on the chiral carbon (C4) is adjacent to the electron-withdrawing carboxylic acid and nitrogen, and is coupled to the two non-equivalent H5 protons (diastereotopic), resulting in a doublet of doublets (dd). |

| H5a, H5b | ~3.4 - 3.8 | m | - | 2H | These methylene protons (C5) are diastereotopic due to the adjacent chiral center (C4). They will appear as a complex multiplet (m), each coupled to H4 and geminally to each other. |

| COOH | > 12.0 | br s | - | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad singlet (br s) that is exchangeable with D₂O. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless referencing the residual solvent peak.[6]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300-600 MHz spectrometer.[6]

-

Data Acquisition: Acquire the spectrum at room temperature. Standard parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the spectrum using the TMS or solvent peak. Integrate the signals to determine the relative proton ratios.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom typically gives a distinct signal, allowing for a carbon count and identification of functional groups.

Predicted ¹³C NMR Spectrum

| Carbon Label(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (COOH) | ~170 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the characteristic downfield region.[7] |

| C2 (C=N) | ~165 - 170 | The imine carbon of the dihydrothiazole ring is also highly deshielded due to its sp² hybridization and proximity to two electronegative atoms (N and S). |

| Pyridine C | ~120 - 155 | The five distinct carbons of the pyridine ring will appear in the aromatic region, with their exact shifts depending on their position relative to the nitrogen atom. |